molecular formula C7H14ClN B2612936 [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride CAS No. 2137600-94-1

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride

Cat. No.: B2612936
CAS No.: 2137600-94-1
M. Wt: 147.65
InChI Key: BAXFNBSSCSZPJK-HHQFNNIRSA-N
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Description

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine is unique due to its specific bicyclic structure and the presence of an amine group, which allows for a wide range of chemical modifications and applications. Its hydrochloride form further enhances its utility by improving solubility and stability.

Properties

IUPAC Name

[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-5-7-3-1-2-6(7)4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXFNBSSCSZPJK-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137600-94-1
Record name rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride
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